

Application Notes and Protocols for ENMD-2076

Tartrate in Preclinical Research

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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Abstract

ENMD-2076 is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.^{[1][2]} It primarily targets Aurora A kinase, as well as several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^{[1][2]} This document provides detailed application notes and protocols for the preparation and in vivo use of **ENMD-2076 tartrate**, along with a summary of its inhibitory activity and a visualization of its key signaling pathways.

Physicochemical Properties and Solubility

ENMD-2076 tartrate is a white to off-white powder.^[3] Its solubility is a critical factor for the preparation of formulations for both in vitro and in vivo studies.

Table 1: Solubility of ENMD-2076

Solvent	Solubility	Notes
DMSO	105 mg/mL (279.64 mM)[4]	Fresh, moisture-free DMSO is recommended as it is hygroscopic, which can reduce solubility.[4][5]
Water	1 mg/mL[4]	Slightly soluble.[3] Can be prepared as a suspension for oral administration.[6]
Ethanol	1 mg/mL[4]	

Mechanism of Action and Target Profile

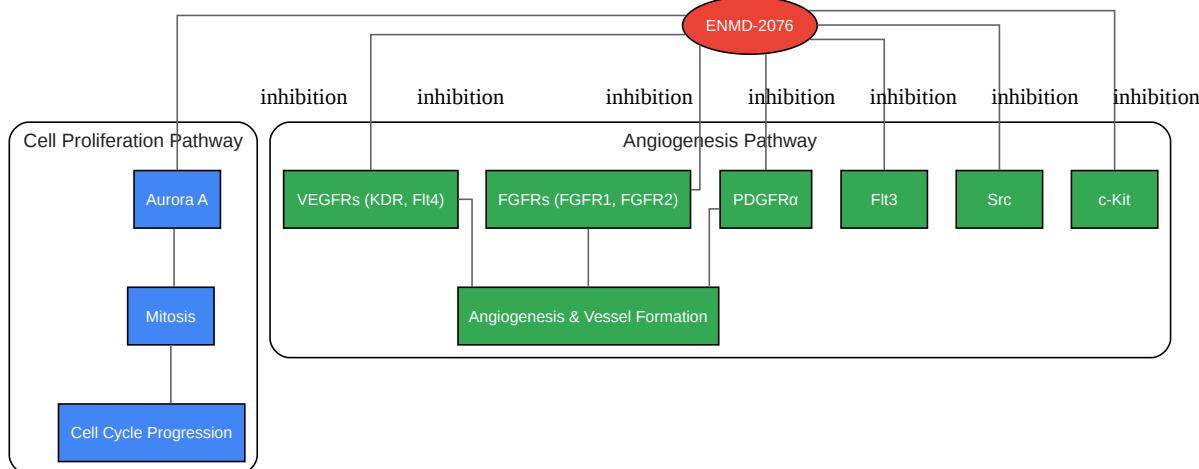
ENMD-2076 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and angiogenesis.[1][7] Its primary targets include Aurora A, a serine/threonine kinase essential for mitosis, and various receptor tyrosine kinases that drive tumor vascularization.[1][7]

Table 2: In Vitro Inhibitory Activity of ENMD-2076 (IC50 values)

Target Kinase	IC50 (nM)	Reference
Flt3	1.86	[4][8]
Aurora A	14	[2][4][8]
Flt4/VEGFR3	15.9	[8]
Src	56.4	[8]
KDR/VEGFR2	58.2	[8]
FGFR2	70.8	[8]
FGFR1	92.7	[8]
c-Kit	120	[9]
Aurora B	350	[2][9]
PDGFR α	56.4	[8]

Signaling Pathway Inhibition

ENMD-2076's multi-targeted nature allows it to disrupt two critical cancer-promoting pathways: cell proliferation and angiogenesis. The diagram below illustrates the key targets of ENMD-2076 within these pathways.



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Caption: Key signaling pathways inhibited by ENMD-2076.

Experimental Protocols

Preparation of ENMD-2076 Tartrate for In Vivo Oral Administration

The following protocols are recommended for the preparation of **ENMD-2076 tartrate** for in vivo studies in mice. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment.

Protocol 1: Aqueous Suspension

This protocol is suitable for oral gavage administration where a simple aqueous suspension is desired.

Materials:

- **ENMD-2076 tartrate**
- Sterile, deionized water

Procedure:

- Weigh the required amount of **ENMD-2076 tartrate**.
- Add the appropriate volume of sterile water to achieve the desired final concentration (e.g., 10 mg/mL).
- Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
- Visually inspect the suspension for any clumps. If present, sonicate the suspension for 10-15 minutes in a bath sonicator to aid dispersion.
- Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.
- Administer orally to the animal model.[\[2\]](#)

Protocol 2: Suspension with Vehicle

This protocol is recommended for improved stability and homogeneity of the suspension, particularly for longer-term studies.

Materials:

- **ENMD-2076 tartrate**
- 0.075% Carboxymethylcellulose (CMC) in sterile water
- 0.085% Tween 80 in sterile water

Procedure:

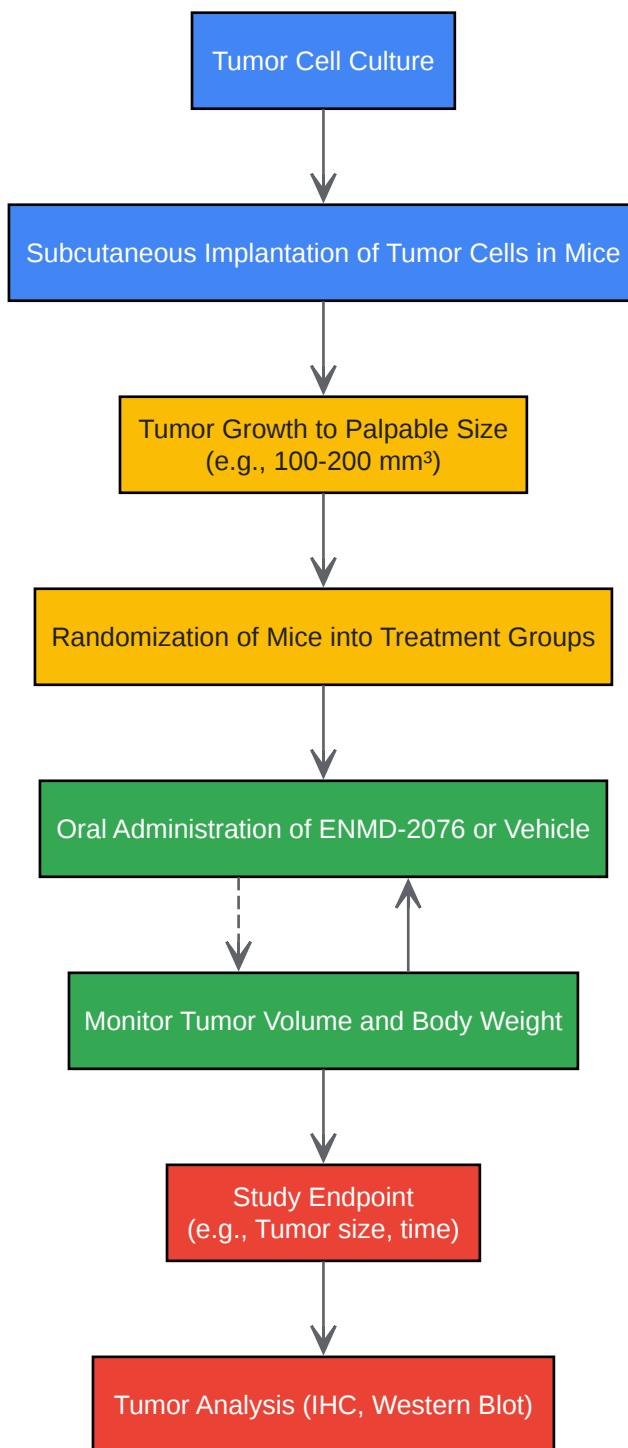
- Prepare the vehicle by dissolving CMC and Tween 80 in sterile water to final concentrations of 0.075% and 0.085%, respectively.

- Weigh the required amount of **ENMD-2076 tartrate**.
- Add the vehicle to the **ENMD-2076 tartrate** powder to achieve the desired final concentration.
- Vortex the mixture vigorously for 10-15 minutes.
- Sonicate the suspension for 15-20 minutes to ensure a fine, homogenous suspension.[2]
- Store the suspension at 4°C for short-term use, and bring to room temperature before administration. Prepare fresh suspension as needed for the study duration.

Note on Dose Calculation: Some studies have used the free base of ENMD-2076. To calculate an equivalent dose of **ENMD-2076 tartrate** from the free base, multiply the free base dose by 1.51.[2]

In Vivo Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-2076 in a subcutaneous xenograft model.



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Caption: A typical workflow for in vivo efficacy studies of ENMD-2076.

In Vivo Antitumor Efficacy Studies

ENMD-2076 has demonstrated significant antitumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of ENMD-2076

Tumor Model	Dosing Regimen	Outcome	Reference
HT-29 (Colon)	100 or 200 mg/kg, oral, daily	Tumor growth inhibition and regression	[6][10]
Breast Cancer Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	[1]
Melanoma Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	[1]
Leukemia Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	[1]
Multiple Myeloma Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	[1]

Safety and Tolerability

In preclinical studies, ENMD-2076 is generally well-tolerated at efficacious doses.[\[1\]](#) In clinical trials, common adverse events have included hypertension, fatigue, diarrhea, and nausea.[\[11\]](#) [\[12\]](#) Careful monitoring of animal health, including body weight, is essential during in vivo studies.

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to further evaluate

the therapeutic potential of ENMD-2076. Adherence to proper formulation and administration techniques is critical for obtaining reproducible and reliable results.

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